REACTION_CXSMILES
|
[OH-:1].[Na+].[CH2:3]([Sn:7](Cl)([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6]>>[CH3:6][CH2:5][CH2:4][CH2:3][Sn:7]([O:1][Sn:7]([CH2:8][CH2:9][CH2:10][CH3:11])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:3][CH2:4][CH2:5][CH3:6])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
385 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
tri-n-butyltin chloride
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask was provided with a stirrer
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
WAIT
|
Details
|
to proceed at that temperature for an hour
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
whereby it split into a turbid organic phase
|
Type
|
CUSTOM
|
Details
|
hence, separation of the two phases
|
Type
|
ADDITION
|
Details
|
a mixture of bis(tri-n-butyltin) oxide and di-n-butyltin oxide particles
|
Type
|
FILTRATION
|
Details
|
Vacuum filtration
|
Type
|
CUSTOM
|
Details
|
the two oxides could not be separated
|
Type
|
ADDITION
|
Details
|
Hence, 5 g of acid clay was added to the organic phase as a filter aid, which
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
ADDITION
|
Details
|
100 g of water was added to the resulting filtate
|
Type
|
WASH
|
Details
|
for washing
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |